REACTION_CXSMILES
|
[CH:1]1([C:4]([NH:6][C:7]2[C:15]([OH:16])=[CH:14][C:13]([F:17])=[CH:12][C:8]=2[C:9]([O-:11])=[O:10])=O)[CH2:3][CH2:2]1.O.[C:19]1(C)C=CC(S(O)(=O)=O)=CC=1.C1(C)C=CC=CC=1>C(OCC)(=O)C>[CH:1]1([C:4]2[O:16][C:15]3[C:7](=[C:8]([C:9]([O:11][CH3:19])=[O:10])[CH:12]=[C:13]([F:17])[CH:14]=3)[N:6]=2)[CH2:3][CH2:2]1 |f:1.2|
|
Name
|
2-(cyclopropanecarboxamido)-5-fluoro-3-hydroxybenzoate
|
Quantity
|
180 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(=O)NC1=C(C(=O)[O-])C=C(C=C1O)F
|
Name
|
|
Quantity
|
202 mg
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux under nitrogen for 3 h
|
Duration
|
3 h
|
Type
|
WASH
|
Details
|
washed with a saturated solution of sodium bicarbonate and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by Combi-flash chromatography (silica gel, 60:40 hexanes/ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C=1OC=2C(N1)=C(C=C(C2)F)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 115 mg | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 68.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |